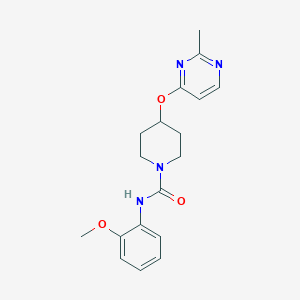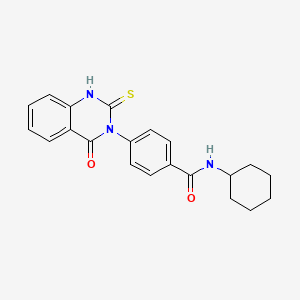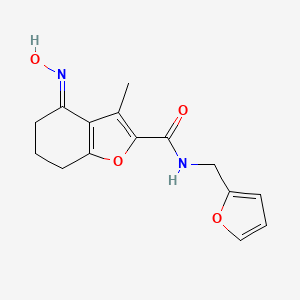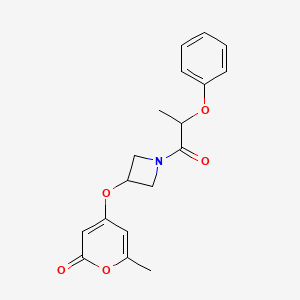![molecular formula C17H22N4O B2745850 2-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole CAS No. 2034346-89-7](/img/structure/B2745850.png)
2-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole: is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a tert-butylphenyl group
作用机制
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a broad range of biological activities .
Pharmacokinetics
It is known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction involving an amine, formaldehyde, and a ketone.
Coupling Reactions: The triazole and pyrrolidine rings are then coupled with the tert-butylphenyl group using a Suzuki coupling or a Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The triazole and phenyl rings can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Halogenated derivatives of the triazole and phenyl rings.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development:
Therapeutics: Investigated for its potential therapeutic effects in various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Can be incorporated into polymers to modify their properties.
相似化合物的比较
Similar Compounds
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-methylphenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-ethylphenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-isopropylphenyl)methanone
Uniqueness
The presence of the tert-butyl group in 2-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-17(2,3)14-6-4-13(5-7-14)16(22)20-11-8-15(12-20)21-18-9-10-19-21/h4-7,9-10,15H,8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWLZAGLGMXVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine](/img/structure/B2745771.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate](/img/structure/B2745772.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)

![N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2745781.png)


![2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B2745785.png)


![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)
